3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Description
The compound 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazine core substituted with a sulfanyl-linked 4-methylanilino group and a propanoic acid moiety. The propanoic acid group enhances solubility, while the 4-methylanilino substituent may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
3-[4-amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-9-2-4-10(5-3-9)17-12(21)8-25-15-19-18-11(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEFLJYRPFPFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino and sulfanyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Triazine Ring
The 1,2,4-triazin-5-one moiety undergoes nucleophilic substitution at position 3 due to electron-deficient character. Key reactions include:
| Reaction Type | Conditions | Products | Yield (%) | Key Observations | Source |
|---|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12h | 3-alkyl derivatives | 65–78 | Selective at C3; steric hindrance limits bulkier substituents | |
| Arylation | Pd(PPh₃)₄, arylboronic acid, 80°C | 3-aryl analogs | 55–62 | Suzuki coupling feasible but requires anhydrous conditions |
-
Mechanism : Deprotonation of the sulfanyl group enhances electron withdrawal from the triazine ring, facilitating nucleophilic attack at C3.
Hydrolysis Reactions
The oxo group at position 5 and ester-like linkages are susceptible to hydrolysis:
-
Kinetics : Hydrolysis of the 5-oxo group follows first-order kinetics with
at pH 7.
Carboxylic Acid Reactivity
The propanoic acid group participates in standard carboxylate reactions:
| Reaction | Reagents | Products | Applications | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl ester | Improved lipid solubility for prodrugs | |
| Amidation | EDC/HOBt, amines | Amide derivatives | Enhanced target binding in SAR studies |
Amino Group Modifications
The 4-amino group undergoes acylation and redox reactions:
| Reaction | Conditions | Products | Selectivity | Source |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | N-acetylated analog | 90% yield; no side-chain interference | |
| Oxidation | H₂O₂, Fe²⁺ | Nitroso derivative | Requires pH 4–5 for stability |
Sulfanyl Group Reactivity
The -S- linkage enables disulfide formation and alkylation:
| Reaction | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂, 25°C | Disulfide dimer | Reversible with DTT | |
| Alkylation | CH₃I, KOH | S-methyl derivative | Loss of hydrogen-bonding capacity |
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces cleavage of the triazine ring, forming cyanuric acid derivatives (t₁/₂ = 2.3h in methanol).
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Thermal Stability : Decomposes at >200°C via decarboxylation, confirmed by TGA-DSC.
Catalytic Reactions
| Catalyst System | Reaction Type | Efficiency (%) | Selectivity | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Hydrogenolysis | 85 | Cleaves C–S bond | |
| Lipase B | Enantioselective ester hydrolysis | 78 | R-enantiomer preference |
Scientific Research Applications
Chemistry
In chemistry, 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition or protein modulation is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Solubility: Compound B’s benzodioxin group increases polarity, which may improve aqueous solubility compared to the target compound’s methylanilino group .
- Hydrophobicity : The isopropyl group in Compound C could enhance lipid membrane permeability, favoring pharmacokinetic properties .
- Core Modification: Compound D’s triazole core (vs.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| LogP (Predicted) | 1.2 | 1.8 | 0.9 | 2.5 |
| Water Solubility (mg/mL) | 12.4 | 8.7 | 18.3 | 5.6 |
| Hydrogen Bond Donors | 3 | 3 | 4 | 2 |
| Rotatable Bonds | 7 | 6 | 8 | 5 |
- Solubility : Compound B’s benzodioxin group contributes to higher aqueous solubility (18.3 mg/mL) .
Biological Activity
The compound 3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring, an amino group, and a propanoic acid moiety, which contribute to its biological activity. The presence of the sulfanyl and oxo groups may enhance its interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₃H₁₅N₅O₄S
- Molecular Weight : 325.36 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many triazine derivatives show effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis.
- Anticancer Properties : Some studies suggest that triazine compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
- Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from excitotoxicity, possibly through modulation of glutamate receptors.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotection :
Comparative Analysis of Biological Activities
Q & A
Q. What synthetic strategies are effective for constructing the triazine-thioether core of this compound?
Methodological Answer:
- Stepwise Functionalization : Begin with 1,2,4-triazin-5-one derivatives, introducing sulfanyl groups via nucleophilic substitution. For example, coupling 2-(4-methylanilino)-2-oxoethyl thiol with a brominated triazine precursor under reflux in ethanol (80–88% yield) .
- Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to prevent side reactions during sulfanyl or propanoic acid attachment. Deprotection with HCl (reflux, 70–75% yield) ensures retention of stereochemistry .
- Characterization : Confirm structural integrity via / NMR (e.g., δ 12.8 ppm for triazine NH) and IR (C=O stretching at 1680–1720 cm) .
Q. Which spectroscopic techniques are critical for validating the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : NMR identifies protons on the triazine ring (δ 8.2–8.5 ppm) and sulfanyl-linked ethyl group (δ 3.1–3.4 ppm). NMR confirms carbonyl carbons (C=O at 170–175 ppm) .
- Elemental Analysis : Verify empirical formula (e.g., CHNOS) with ≤0.4% deviation from theoretical values .
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 375.12) and fragments (e.g., loss of CO from the propanoic acid moiety) .
Q. How can researchers mitigate hazards during synthesis and handling?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 1 for acute toxicity) .
- Ventilation : Use fume hoods to limit inhalation of volatile intermediates (e.g., hydrogen bromide gas during bromination) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups on the triazine ring enhance electrophilicity at the C-3 position, accelerating sulfanyl group attachment (k = 0.15 min in DMF at 60°C) .
- Steric Effects : Bulky substituents (e.g., 4-methylanilino) reduce reaction rates by hindering access to the reactive site. Optimize solvent polarity (e.g., DMSO vs. THF) to balance steric and electronic factors .
- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution (e.g., Mulliken charges on triazine N atoms) to guide synthetic design .
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve ambiguities in NMR assignments (e.g., overlapping proton signals) by determining bond lengths (e.g., S–C bond = 1.81 Å) and dihedral angles (e.g., 85° between triazine and phenyl rings) .
- Dynamic NMR Experiments : Variable-temperature NMR identifies conformational flexibility (e.g., rotamers in the propanoic acid side chain) .
- Cross-Validation : Compare experimental IR spectra with simulated spectra from computational tools (e.g., Gaussian 16) to confirm functional group assignments .
Q. What strategies improve the compound’s stability under physiological conditions for bioactivity studies?
Methodological Answer:
- pH Optimization : Stabilize the propanoic acid moiety by buffering solutions at pH 6.5–7.4 to prevent decarboxylation .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to maintain integrity during long-term storage .
- Prodrug Design : Mask the carboxylic acid group as an ester (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
Q. How can 3D-QSAR models predict the compound’s bioactivity against target enzymes?
Methodological Answer:
- Descriptor Selection : Use steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies), and hydrophobic (logP) parameters .
- Training Set : Include 20–30 analogs with measured IC values (e.g., triazine derivatives tested against monoamine oxidase) .
- Validation : Calculate cross-validated (>0.6) and predictive (>0.5) to ensure model robustness. Dock the compound into enzyme active sites (e.g., AutoDock Vina) to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
